
2,9-Phenanthroline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Phenanthroline dihydrochloride is a chemical compound derived from phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry. The dihydrochloride form enhances its solubility in water, broadening its range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-phenanthroline dihydrochloride typically involves the reaction of 2,9-dichlorophenanthroline with hydrochloric acid. This process can be carried out under reflux conditions to ensure complete conversion. The reaction is as follows: [ \text{C}{12}\text{H}{6}\text{Cl}{2}\text{N}{2} + 2\text{HCl} \rightarrow \text{C}{12}\text{H}{8}\text{N}_{2}\cdot2\text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,9-Phenanthroline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, which can be further utilized in coordination chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2,9-Phenanthroline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, it is used to study metal ion interactions with biomolecules.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Wirkmechanismus
The mechanism of action of 2,9-phenanthroline dihydrochloride primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their activity . In catalysis, its metal complexes can facilitate various chemical transformations by stabilizing reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: Similar in structure but differs in the position of nitrogen atoms.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
Uniqueness: 2,9-Phenanthroline dihydrochloride is unique due to its specific substitution pattern, which can influence the geometry and stability of its metal complexes. This makes it particularly useful in applications where specific coordination environments are required .
Eigenschaften
Molekularformel |
C12H10Cl2N2 |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2,9-phenanthroline;dihydrochloride |
InChI |
InChI=1S/C12H8N2.2ClH/c1-2-10-4-6-14-8-12(10)11-7-13-5-3-9(1)11;;/h1-8H;2*1H |
InChI-Schlüssel |
HXAQVQPBBAFZDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NC=C2)C3=C1C=CN=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


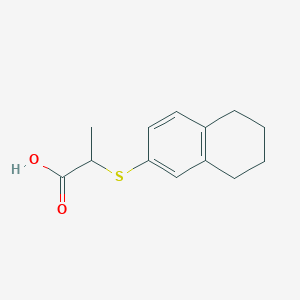
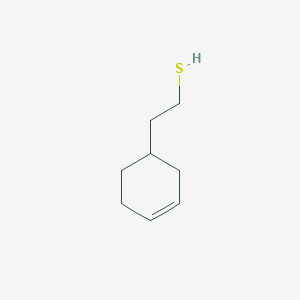
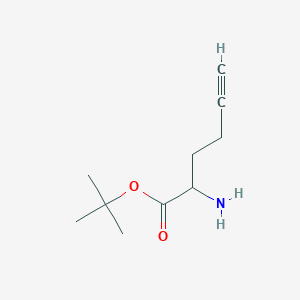
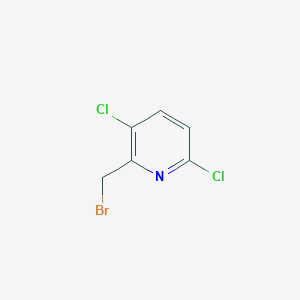
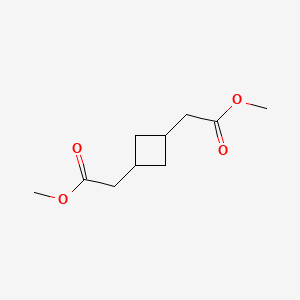


aminehydrochloride](/img/structure/B13580490.png)


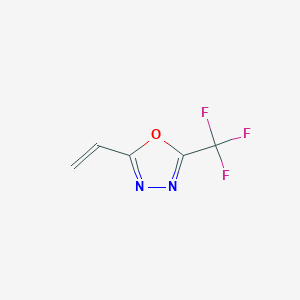
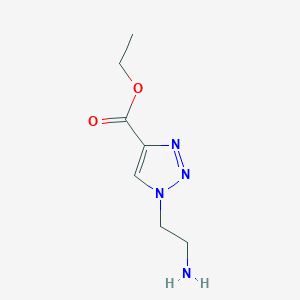
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
aminedihydrochloride](/img/structure/B13580530.png)
